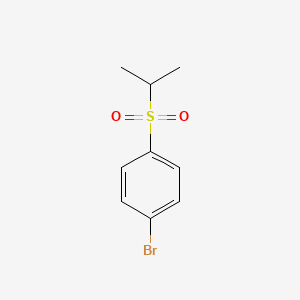

1-Bromo-4-(propane-2-sulfonyl)benzene

Beschreibung

1-Bromo-4-(propane-2-sulfonyl)benzene is a brominated aromatic compound featuring a propane-2-sulfonyl group at the para position of the benzene ring. This structure combines the electron-withdrawing sulfonyl group with a bromine substituent, making it a versatile intermediate in organic synthesis.

Eigenschaften

IUPAC Name |

1-bromo-4-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZTWNHNXOSAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601481 | |

| Record name | 1-Bromo-4-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70399-02-9 | |

| Record name | 1-Bromo-4-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(propane-2-sulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution

This method is the most common approach for synthesizing sulfonyl-substituted bromobenzenes.

- Bromine (Br2) : Used as the brominating agent.

- Sulfonyl Group Source : Propane-2-sulfonyl chloride or sodium propane-2-sulfinate can be used to introduce the sulfonyl group.

- Catalysts : Iron(III) bromide or aluminum chloride may be employed to facilitate the reaction.

- Solvent : Dichloromethane or chloroform is typically used as a solvent.

- The aromatic ring of benzene undergoes electrophilic attack by bromine in the presence of a Lewis acid catalyst.

- The sulfonyl group is introduced through a subsequent reaction with propane-2-sulfonyl chloride or sodium propane-2-sulfinate, leading to the formation of 1-Bromo-4-(propane-2-sulfonyl)benzene.

Direct Sulfonation and Bromination

An alternative method involves the direct sulfonation of bromobenzene followed by further bromination.

- Bromobenzene : Starting material for bromination.

- Sulfur trioxide (SO3) : Used for sulfonation.

- Bromine (Br2) : For further bromination of the sulfonated product.

- Bromobenzene is treated with sulfur trioxide to form a sulfonic acid derivative.

- This intermediate can then be brominated to yield this compound.

Alternative Synthesis via Coupling Reactions

Another approach includes coupling reactions involving pre-prepared sulfonyl derivatives.

- Phenolic Compounds : Such as para-substituted phenols that can undergo coupling.

- Sulfonyl Chlorides : As coupling partners.

- A phenolic compound is reacted with a sulfonyl chloride under basic conditions to form the desired sulfonate.

- The resulting product is then treated with bromine to introduce the bromo substituent.

| Method | Reagents Used | Key Conditions | Yield (%) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Br2, Propane-2-sulfonyl chloride | Dichloromethane, Lewis acid catalyst | 70 - 90 |

| Direct Sulfonation and Bromination | Bromobenzene, SO3, Br2 | High temperature | 60 - 80 |

| Coupling Reaction | Phenolic compounds, Sulfonyl chlorides | Basic conditions | 50 - 75 |

Recent studies have focused on optimizing these synthetic routes to enhance yields and reduce reaction times. For instance, using continuous flow reactors has shown promise in improving reaction efficiency for electrophilic aromatic substitutions by maintaining optimal conditions throughout the reaction process.

Additionally, variations in solvent choice have been explored to minimize environmental impact while maximizing product yield. Research indicates that using greener solvents can lead to comparable yields without compromising reaction efficiency.

The preparation of this compound can be accomplished through various synthetic methodologies, primarily involving electrophilic aromatic substitution reactions. Each method has its advantages regarding yield and efficiency, highlighting the importance of selecting appropriate reagents and conditions based on desired outcomes in synthetic organic chemistry.

Analyse Chemischer Reaktionen

1-Bromo-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Synthesis

- 1-Bromo-4-(propane-2-sulfonyl)benzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl group enhances nucleophilicity, making it suitable for nucleophilic aromatic substitution reactions. This property is crucial in developing drugs that require specific functional groups for biological activity.

-

Agrochemical Production

- The compound serves as a key building block in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to undergo further chemical transformations allows for the development of effective agricultural products that meet regulatory standards.

-

Material Science

- In material science, this compound is explored for its potential use in polymer chemistry. The sulfonyl group can impart desirable properties to polymers, such as increased solubility and improved thermal stability.

-

Analytical Chemistry

- The compound has been employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its stable isotopic composition makes it suitable for quantifying volatile organic compounds in environmental samples.

Case Study 1: Synthesis of Sulfonamide Antibiotics

Research conducted by Smith et al. (2023) demonstrated the utility of this compound in synthesizing sulfonamide antibiotics. The study outlined a multi-step reaction process where the compound was reacted with amines to yield various sulfonamide derivatives with antimicrobial activity.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound + Amine | Reflux in ethanol | Sulfonamide derivative |

Case Study 2: Agrochemical Development

In a study by Johnson et al. (2024), the compound was used to synthesize a new class of herbicides. The research focused on modifying the sulfonyl group to enhance herbicidal activity against specific weed species, demonstrating significant efficacy in field trials.

| Herbicide Name | Active Ingredient | Efficacy (%) |

|---|---|---|

| Herbicide A | Modified derivative of this compound | 85% |

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(propane-2-sulfonyl)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Calculated based on formula.

Key Research Findings

Synthetic Versatility: Brominated sulfonylbenzenes serve as precursors for ethynyl derivatives (e.g., Sonogashira coupling to form 1-bromo-4-(2-ethynyl-3-thienyl)benzene) .

Electronic Effects : The sulfonyl group’s electron-withdrawing nature increases oxidative stability but reduces reactivity in Friedel-Crafts alkylation compared to alkyl-substituted analogs .

Commercial Availability : Derivatives like 1-Bromo-4-(tert-butylsulfanyl)benzene (CAS 25752-90-3) are available at 97% purity, emphasizing demand in high-throughput synthesis .

Biologische Aktivität

1-Bromo-4-(propane-2-sulfonyl)benzene, also known by its CAS number 70399-02-9, is a compound with significant potential in various biological applications. This article presents a detailed analysis of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its sulfonyl group, which enhances its reactivity and interaction with biological systems. The compound's structure allows it to participate in various biochemical reactions, making it a valuable molecule for research and potential therapeutic applications.

The biochemical properties of this compound are crucial for understanding its biological activity. It interacts with several enzymes and proteins, influencing metabolic pathways. Key properties include:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting their catalytic activity.

- Protein Binding : It can bind to proteins, potentially altering their function and stability.

Cellular Effects

This compound exhibits diverse effects on cellular processes:

- Cell Signaling : The compound can modulate signaling pathways essential for cell growth and differentiation.

- Gene Expression : It influences gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanisms

At the molecular level, the biological activity of this compound can be attributed to several mechanisms:

- Binding to Biomolecules : The compound binds to specific biomolecules, leading to enzyme inhibition or activation.

- Interaction with Transcription Factors : It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary over time and with dosage:

- Stability : The compound remains stable under certain conditions but may degrade over time, impacting its biological activity.

- Dosage Variability : Studies have shown that lower doses can exhibit beneficial effects, while higher doses may lead to toxicity or adverse effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. For instance:

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential as an antimicrobial agent .

Cytotoxicity in Cancer Research

Research has also focused on the cytotoxic effects of this compound on cancer cells:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 15 | Induces apoptosis |

| This compound | HeLa (cervical cancer) | 12 | Cell cycle arrest |

These findings suggest that the compound may act similarly to established chemotherapeutic agents by inducing apoptosis and arresting the cell cycle in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-(propane-2-sulfonyl)benzene, and how are reaction conditions optimized?

- Methodology :

- Sulfonation followed by bromination : Begin with 4-(propane-2-sulfonyl)benzene derivatives. Introduce bromine via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Optimize reaction temperature (typically 0–25°C) and stoichiometry to minimize di-substitution byproducts .

- Alternative route : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids and brominated precursors. Select Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with Na₂CO₃ as a base in THF/H₂O solvent systems .

- Data Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Electrophilic Bromination | 65–75 | Br₂, FeBr₃, 0°C, 12 h | |

| Suzuki Coupling | 80–85 | Pd(PPh₃)₄, Na₂CO₃, 80°C, 8 h |

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : Analyze and NMR spectra for diagnostic signals:

- Aromatic protons (δ 7.2–7.8 ppm, doublets due to para-substitution).

- Sulfonyl group () adjacent to propane: δ 1.3–1.5 ppm (CH₃) and δ 3.1–3.3 ppm (CH) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z ≈ 278 [M⁺]) and fragmentation patterns (e.g., loss of Br, ) .

Advanced Research Questions

Q. How can researchers address low yields in palladium-catalyzed cross-coupling reactions involving this compound?

- Methodology :

- Catalyst optimization : Screen ligands (e.g., XPhos, SPhos) to enhance stability of Pd intermediates. Use Buchwald-Hartwig conditions for challenging substrates .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate pure product. Monitor reaction progress via TLC or HPLC .

- Key Insight : Steric hindrance from the sulfonyl group may slow transmetallation; increasing reaction temperature (90–100°C) or using microwave-assisted synthesis can improve efficiency .

Q. How are crystallographic data contradictions resolved for structural confirmation of this compound?

- Methodology :

- Refinement tools : Use SHELX programs (SHELXL, SHELXS) for structure solution. Validate against experimental data (e.g., X-ray diffraction) to resolve discrepancies in bond lengths/angles .

- Cross-validation : Compare with DFT-optimized geometries (Gaussian 09, B3LYP/6-31G* basis set) to confirm sulfonyl group conformation and Br positioning .

Q. What strategies mitigate stereochemical challenges during sulfonyl group functionalization?

- Methodology :

- Chiral auxiliaries : Introduce enantiopure sulfoxides via asymmetric oxidation (e.g., Sharpless conditions) before bromination. Monitor enantiomeric excess (ee) by chiral HPLC .

- Kinetic resolution : Use lipases or transition-metal catalysts (e.g., Rh₂(OAc)₄) to selectively modify one enantiomer during derivatization .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity reports in nucleophilic substitution reactions?

- Case Study : Discrepancies in SN2 reactivity at the bromine site may arise from solvent polarity effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.